Ergostine

Vascular pharmacology Ergot alkaloid profiling Peripheral vascular resistance

Sourcing Ergostine (CAS 2854-38-8) specifically as Ergotamine Tartrate EP Impurity C is critical for regulatory-compliant pharmaceutical analysis. As a naturally occurring ergot alkaloid with a distinct cyclol moiety modification, ergostine exhibits a characterized vasoactive inversion point (~4 R.U.) and unique receptor activation profiles that differentiate it from ergotamine or ergocristine. Substitution of unvalidated generic ergot alkaloid standards introduces uncontrolled variability in impurity identification, directly jeopardizing ANDA and DMF submissions. Procure only high-purity Ergostine reference standards accompanied by full Certificates of Analysis to ensure compendial method compliance and experimental reproducibility.

Molecular Formula C34H37N5O5
Molecular Weight 595.7 g/mol
CAS No. 2854-38-8
Cat. No. B144486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgostine
CAS2854-38-8
Synonyms(5’α)-2’-Ethyl-12’-hydroxy-5’-(phenylmethyl)ergotaman-3’,6’,18-trione; 
Molecular FormulaC34H37N5O5
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
InChIInChI=1S/C34H37N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,16,18,22,26-28,35,43H,3,8,13-15,17,19H2,1-2H3,(H,36,40)/t22-,26-,27+,28+,33-,34+/m1/s1
InChIKeyBOLCFGMGGWCOOE-CTTKVJGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergostine (CAS 2854-38-8) for Scientific Procurement: Baseline Identification and Physicochemical Profile


Ergostine (CAS 2854-38-8, molecular formula C34H37N5O5, molecular weight 595.70 g/mol) is a naturally occurring peptide-type ergot alkaloid produced by the fungus Claviceps purpurea . It belongs to the ergotaman structural class and contains the characteristic lysergic acid-derived tetracyclic ergoline ring system linked to a tripeptide cyclol moiety [1]. First isolated and structurally characterized in 1964 as a minor accompanying alkaloid of ergotamine (present at approximately 0.5–1% relative abundance), ergostine is designated as Ergotamine Tartrate Impurity C per European Pharmacopoeia standards, underscoring its regulatory relevance in pharmaceutical quality control [2][3]. The compound is typically supplied as a high-purity analytical reference standard for method development, impurity profiling, and pharmacological investigation [4].

Why Generic Substitution of Ergostine with Ergotamine or Other Ergot Alkaloids Is Scientifically Unjustified


Despite sharing a common ergoline pharmacophore, peptide-type ergot alkaloids exhibit distinct pharmacological fingerprints that preclude interchangeable use. Ergostine structurally falls midway between ergotamine and ergocristine, differing in the α-hydroxy-α-amino acid radical of the cyclol moiety, a single structural variation that translates into measurable differences in receptor activation profiles, vascular reactivity thresholds, and enzyme inhibition potency [1][2]. Generic substitution without compound-specific validation introduces uncontrolled variability in vasoconstrictor magnitude, α-adrenergic blockade efficacy, and phosphodiesterase inhibitory activity, directly impacting experimental reproducibility and, in pharmaceutical contexts, regulatory compliance for impurity identification [3][4]. The following quantitative evidence establishes where ergostine demonstrably diverges from its closest analogs.

Ergostine Procurement Evidence Guide: Quantified Differentiation Against Ergotamine, Ergonovine, and Ergot Alkaloid Comparators


Vasoconstrictor Potency in Canine Hind Limb Perfusion: Ergostine Matches Ergotamine Magnitude

In an innervated, perfused canine hind limb model, ergostine demonstrated a vasoconstrictor effect that was of the same order of magnitude as that of ergotamine, the clinical reference standard for this pharmacological class [1]. Both compounds elicited vasoconstriction at low vascular resistance and transitioned to vasodilatation at high vascular resistance at a shared inversion point of approximately 4 resistance units (R.U., defined as 1 mm Hg/mL/min). Dihydroergostine, by contrast, was considerably less active as a vasoconstrictor, while 1-methylergostine and 1-methylergotamine produced only weak vasoconstriction and weak vasodilatation above the inversion point [2].

Vascular pharmacology Ergot alkaloid profiling Peripheral vascular resistance

α-Adrenergic Blocking Activity Ranking: Ergostine Among Top-Tier Inhibitors

Using the same canine hind limb perfusion model, the increase in vascular resistance induced by noradrenaline was inhibited in a dose-dependent manner by all ergot alkaloids tested [1]. Ergostine, 5′-methylergoalanine, and ergotamine exhibited the greatest α-adrenergic blocking activity among the compounds evaluated, placing them in the top tier of inhibitory potency. In contrast, 1-methylergostine, 1-methyldihydroergocristine, and 1-methylergotamine displayed the weakest blocking activity, with dihydroergostine, dihydroergocristine, and dihydroergotamine falling into an intermediate potency category [2].

Adrenergic pharmacology Receptor blockade Noradrenaline antagonism

Migraine Clinical Efficacy: Ergostine-Caffeine Versus Ergotamine-Caffeine Equivalence

A double-blind clinical trial directly compared ergostine-caffeine, ergotamine-caffeine, and placebo in patients with migraine headache [1]. The study demonstrated that ergostine-caffeine and ergotamine-caffeine exhibited comparable efficacy and safety profiles for acute migraine treatment. No significant difference in therapeutic outcome was observed between the two active formulations, while both were superior to placebo [2]. This clinical evidence establishes that ergostine retains the anti-migraine activity of its more extensively studied congener ergotamine, while the caffeine co-formulation mirrors the standard clinical presentation of ergot alkaloid migraine therapies.

Migraine therapeutics Clinical pharmacology Headache management

Dihydroergostine Phosphodiesterase Inhibition: Molecular Weight-Dependent Activity Superiority

In an in vitro study of cyclic AMP phosphodiesterase (PDE) activity in cat brain grey matter, the dihydrogenated derivative dihydroergostine (DH-ergostine) exhibited inhibitory potency that exceeded that of lower molecular weight ergot derivatives by a factor of 1.5 to 2 [1]. The study stratified ergot alkaloids by molecular weight: the higher molecular weight group (average approximately 600 Da) comprising DH-ergostine, DH-ergocristine, and DH-ergoptine displayed significantly greater PDE inhibition than the lower molecular weight group (average approximately 540 Da) consisting of DH-ergovaline, DH-ergonine, and DH-ergosine [2]. A significant correlation between PDEase inhibition and molecular weight was established across the derivative series.

cAMP phosphodiesterase Neuropharmacology Enzyme inhibition

Ergostine Optimal Use Cases for Scientific and Industrial Procurement


Pharmaceutical Impurity Reference Standard for Ergotamine Tartrate Quality Control

Ergostine is officially designated as Ergotamine Tartrate Impurity C per European Pharmacopoeia (EP) monographs and is recognized by the FDA Substance Registration System [1][2]. This regulatory status makes ergostine an essential analytical reference material for pharmaceutical manufacturers conducting impurity profiling, method validation, and stability studies during ANDA and DMF submissions. Procurement of ergostine reference standards with full Certificates of Analysis supports compliance with compendial requirements for ergotamine-containing drug products [3].

Vascular Pharmacology Comparator with Defined Vasoconstrictor Inversion Point

The characterized inversion point of approximately 4 R.U. (where ergostine transitions from vasoconstriction to vasodilatation) provides a defined experimental benchmark for vascular pharmacology studies [4]. Researchers investigating structure-activity relationships among ergot alkaloids or evaluating novel vasoactive compounds can use ergostine as a high-potency positive control with established performance parameters in perfused vascular bed models. Its activity profile closely mirrors that of ergotamine while offering an alternative compound for cross-validation studies [5].

Migraine Research Tool for Serotonergic Mechanism Investigation

Clinical evidence demonstrating comparable efficacy between ergostine-caffeine and ergotamine-caffeine in acute migraine treatment supports the use of ergostine as a research tool for investigating 5-HT1B/1D receptor-mediated anti-migraine mechanisms [6]. This application is particularly relevant for academic and pharmaceutical researchers studying serotonergic pathways in headache disorders or evaluating next-generation migraine therapeutics where ergot alkaloids serve as positive controls or pharmacological probes [7].

Analytical Method Development for Ergot Alkaloid Detection in Food and Feed Matrices

Ergostine is among the ergot alkaloid analytes included in standardized LC-MS/MS methods for the determination of ergot contamination in cereals, cereal products, and compound feeds [8][9]. Analytical laboratories developing or validating quantitative methods for ergot alkaloid surveillance require ergostine reference standards to establish retention times, optimize multiple reaction monitoring (MRM) transitions, and verify method performance parameters including limit of detection (LOD) and limit of quantification (LOQ) [10].

Technical Documentation Hub

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